molecular formula C13H16O3 B3315310 3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid CAS No. 951892-74-3

3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid

Cat. No.: B3315310
CAS No.: 951892-74-3
M. Wt: 220.26 g/mol
InChI Key: CWCXAHALCGEMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid (CAS: 951892-74-3) is a substituted oxovaleric acid derivative characterized by a 2-methylphenyl group attached to the ketone-bearing carbon of the valeric acid backbone. The compound features a branched methyl group at the third carbon of the pentanoic acid chain (Figure 1, see for structural details). Its molecular formula is inferred as C₁₃H₁₆O₃ (molecular weight: ~228.26 g/mol), based on analogs like 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid (C₁₂H₁₃BrO₃; ).

Properties

IUPAC Name

3-methyl-5-(2-methylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(8-13(15)16)7-12(14)11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCXAHALCGEMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279334
Record name β,2-Dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-74-3
Record name β,2-Dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,2-Dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid typically involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-methylphenyl group in the target compound differentiates it from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Compound Name CAS Number Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid 951892-74-3 2-methylphenyl C₁₃H₁₆O₃ ~228.26 Potential intermediate in drug synthesis
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid 898767-46-9 3-bromo, 5-methylphenyl C₁₂H₁₃BrO₃ 285.13 Bromine enhances electrophilic reactivity; used in cross-coupling reactions
3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid 876294-76-7 3,4-methylenedioxyphenyl C₁₃H₁₄O₅ 250.25 Methylenedioxy group improves metabolic stability; seen in natural product analogs
3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid 951893-95-1 3-methyl-2-thienyl C₁₁H₁₄O₃S 226.29 Thiophene introduces sulfur-based π-electron interactions; used in materials science

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine () increases electrophilicity, facilitating nucleophilic substitution, whereas methyl groups () enhance lipophilicity and membrane permeability.
  • Heteroaromatic vs. Phenyl Rings : Thienyl substituents () introduce sulfur atoms, altering electronic properties and enabling coordination chemistry or optoelectronic applications.

Substituent Position and Chain Modifications

The position of methyl groups on the valeric acid chain and aromatic ring significantly impacts physicochemical properties:

Compound Name Methyl Group Position (Valeric Acid) Aromatic Substituent Position LogP* (Predicted) Solubility (mg/mL)* References
This compound C3 2-methylphenyl ~2.5 <1 (in water)
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid C3 2,4-dimethylphenyl ~3.0 <0.5
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid None (unsubstituted chain) 3,5-dimethyl, 4-methoxyphenyl ~2.8 <0.3

Key Insights :

  • Lipophilicity : Additional methyl groups (e.g., 2,4-dimethylphenyl in ) increase LogP, reducing aqueous solubility but enhancing cell membrane penetration.
  • Polar Functional Groups : Methoxy substituents () introduce moderate polarity, balancing solubility and lipophilicity.

Biological Activity

3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid, a compound related to branched-chain amino acid metabolism, has garnered attention for its biological activities and implications in metabolic disorders. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

This compound is a keto-acid derivative that arises from the metabolism of branched-chain amino acids. It possesses the following chemical characteristics:

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1460-34-0

Biological Activity Overview

The compound is primarily recognized for its role as a neurotoxin and metabotoxin. Its biological activities can be categorized into several key areas:

  • Neurotoxicity : this compound has been identified as a neurotoxin that can damage nerve cells and tissues. This effect is particularly significant in conditions like Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain amino acids leads to elevated levels of this compound in the body .
  • Acidogenic Properties : As an acidogen, it induces metabolic acidosis, which can have detrimental effects on various organ systems. Chronic exposure to high levels of this compound may result in symptoms such as poor feeding, lethargy, and potentially severe complications like seizures or coma in infants .
  • Metabolic Implications : The compound is involved in the metabolic pathways of branched-chain amino acids (BCAAs). Its accumulation is linked to disruptions in energy metabolism due to the impaired function of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) . This impairment can lead to metabolic acidosis and other associated health issues.

Table 1: Biological Activities of this compound

Activity TypeDescriptionImplications
NeurotoxicityDamages nerve cells and tissuesLinked to MSUD and neurological deficits
AcidogenicInduces metabolic acidosisCan lead to systemic complications
Metabolic DisruptionImpairs BCAA metabolism through BCKDC dysfunctionResults in energy metabolism issues

Case Study 1: Maple Syrup Urine Disease (MSUD)

A significant case study highlights the role of this compound in MSUD. Patients with this disorder exhibit elevated levels of BCAAs and their metabolites, including this compound. The clinical presentation often includes:

  • Poor feeding and vomiting
  • Lethargy and hypotonia
  • Neurological impairments if untreated

Management strategies focus on dietary restrictions to limit BCAA intake and supplementation with thiamine, which can mitigate some toxic effects by aiding in the conversion processes involving these metabolites .

Case Study 2: Acidosis in Infants

Research indicates that infants with elevated levels of this compound often present with symptoms of metabolic acidosis. The initial clinical signs include:

  • Weak muscle tone
  • Loss of appetite
  • Severe neurological outcomes if not addressed promptly

This underscores the importance of early diagnosis and intervention in affected populations .

Research Findings

Recent studies have explored the biochemical pathways involving this compound, emphasizing its role as a metabotoxin:

  • Enzymatic Reactions : The compound participates in several enzymatic reactions within the catabolism of BCAAs, particularly involving branched-chain aminotransferases .
  • Toxicological Profiles : Investigations into its toxicological profiles reveal that chronic exposure leads to significant health risks, necessitating further research into therapeutic approaches for managing elevated levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.